N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
Description
N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivativesThe presence of the imidazo[2,1-b]thiazole core structure is significant due to its role in various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11-16(17(23)19-13-6-2-3-7-13)26-18-20-15(10-21(11)18)12-5-4-8-14(9-12)22(24)25/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPTVJBWVLQFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a thiazole derivative with an appropriate imidazole precursor under reflux conditions in a suitable solvent such as 1,4-dioxane . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles. Additionally, the purification processes such as crystallization and chromatography are optimized to achieve high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of target proteins. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b]thiazole carboxamide derivatives: These derivatives have been studied for their antimicrobial and anticancer properties.
Uniqueness
N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide stands out due to its unique combination of functional groups, which contribute to its enhanced biological activity and specificity. The presence of the cyclopentyl and nitrophenyl groups provides additional binding interactions with target proteins, potentially leading to improved therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
